

α,α,α -Tris(hydroxymethyl)toluene: A Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

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This technical guide provides an in-depth overview of the chemical structure and synthetic pathways for α,α,α -Tris(hydroxymethyl)toluene, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure

α,α,α -Tris(hydroxymethyl)toluene, systematically named 2-Hydroxymethyl-2-phenylpropane-1,3-diol, is a triol with the chemical formula $C_{10}H_{14}O_3$.^{[1][2]} The molecule features a central quaternary carbon atom bonded to a phenyl group and three hydroxymethyl (-CH₂OH) groups. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block in organic synthesis.

Structural Details:

Identifier	Value
CAS Number	4704-99-8 [1] [2]
Molecular Formula	C ₁₀ H ₁₄ O ₃ [1] [2]
Molecular Weight	182.22 g/mol [1]
IUPAC Name	2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Synonyms	α,α,α-Tris(hydroxymethyl)toluene, Benzeneethanol, β,β-bis(hydroxymethyl)-

Synthesis of α,α,α-Tris(hydroxymethyl)toluene

The synthesis of α,α,α-Tris(hydroxymethyl)toluene is not widely documented with a direct one-pot method. However, a scientifically sound and plausible two-step synthetic route can be proposed based on well-established reactions for analogous compounds, such as Tris(hydroxymethyl)aminomethane. This proposed synthesis involves an initial base-catalyzed condensation of a suitable phenyl-substituted nitroalkane with formaldehyde, followed by the reduction of the nitro group to an amine. For the direct synthesis of the target triol, a starting material like 2-phenylacetaldehyde could theoretically be used, though this reaction is less commonly described for exhaustive hydroxymethylation.

The most analogous and well-documented synthetic strategy proceeds via a nitro-intermediate. The following protocol details the synthesis of the amino-precursor, 2-amino-2-(hydroxymethyl)-1-phenylethanol, which is structurally very similar and follows a reliable synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

- Condensation: Reaction of phenylnitromethane with an excess of formaldehyde in the presence of a base catalyst to form 2-nitro-2-phenyl-1,3-propanediol.
- Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the corresponding amino-triol.

Experimental Protocol: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

This protocol is adapted from established procedures for the synthesis of similar tris(hydroxymethyl) compounds.

Step 1: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol

- Materials:

- Phenylnitromethane
- Formaldehyde (37% aqueous solution)
- Sodium Bicarbonate (NaHCO_3)
- Methanol
- Deionized Water
- Hydrochloric Acid (for acidification)

- Procedure:

- In a reaction flask equipped with a stirrer and a thermometer, dissolve phenylnitromethane in methanol.
- Add an aqueous solution of formaldehyde to the flask. A molar ratio of at least 3:1 of formaldehyde to phenylnitromethane is recommended.
- Slowly add a catalytic amount of sodium bicarbonate to the reaction mixture. The use of a mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide to minimize the formation of polymeric byproducts.
- Maintain the reaction temperature below 40°C with cooling if necessary. The reaction is exothermic.
- Stir the mixture for 24-48 hours until the reaction is complete (monitored by TLC).

- After completion, cool the reaction mixture and acidify to a pH of 5-6 with dilute hydrochloric acid.
- The product, 2-nitro-2-phenyl-1,3-propanediol, may precipitate out of the solution upon cooling and acidification. If not, the solvent can be removed under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitro-diol.

Step 2: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

- Materials:

- 2-Nitro-2-phenyl-1,3-propanediol
- Methanol
- Raney Nickel or Palladium on Carbon (5% Pd/C)
- Hydrogen Gas

- Procedure:

- In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve the purified 2-nitro-2-phenyl-1,3-propanediol in methanol.
- Add the hydrogenation catalyst (e.g., Raney Nickel, ~5% by weight of the nitro-diol).
- Seal the reactor and purge with nitrogen, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to 30-60 bars.
- Heat the reaction mixture to 40-50°C and stir vigorously.
- Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
- Cool the reactor to room temperature and carefully vent the hydrogen gas.

- Filter the reaction mixture through a pad of celite to remove the catalyst.
- The filtrate contains the desired product, 2-amino-2-(hydroxymethyl)-1-phenylethanol.
- The product can be isolated by removing the solvent under reduced pressure and can be further purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Role
Phenylnitromethane	(Nitromethyl)benzene	C ₇ H ₇ NO ₂	137.14	Starting Material
Formaldehyde	Methanal	CH ₂ O	30.03	Reagent
2-Nitro-2-phenyl-1,3-propanediol	2-Nitro-2-phenylpropane-1,3-diol	C ₉ H ₁₁ NO ₄	197.19	Intermediate
2-Amino-2-(hydroxymethyl)-1-phenylethanol	2-Amino-2-(hydroxymethyl)-1-phenylethanol	C ₁₀ H ₁₅ NO ₃	197.23	Final Product (Analogue)
α,α,α-Tris(hydroxymethyl)toluene	2-(Hydroxymethyl)-2-phenylpropane-1,3-diol	C ₁₀ H ₁₄ O ₃	182.22	Target Molecule

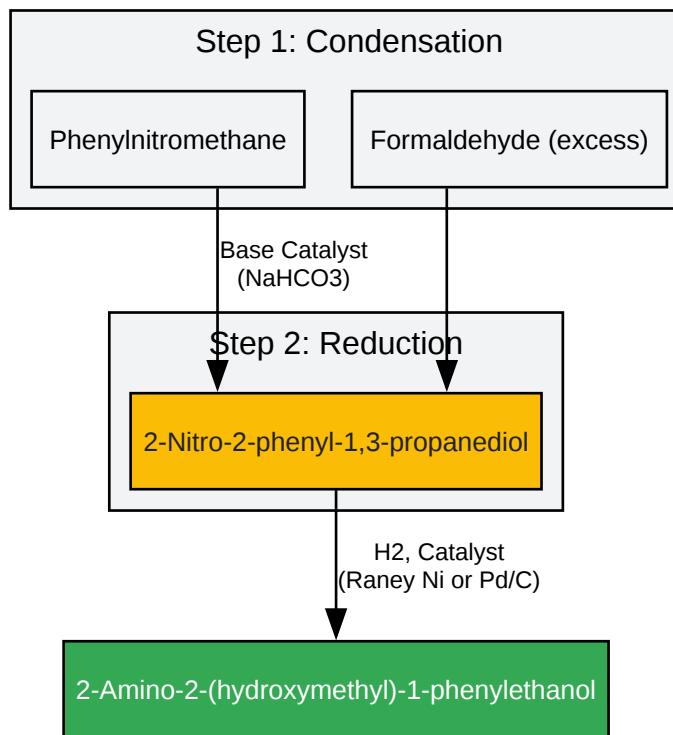
Table 2: Typical Reaction Conditions

Parameter	Step 1: Condensation	Step 2: Reduction
Temperature	< 40°C	40-50°C
Pressure	Atmospheric	30-60 bar
Catalyst	Sodium Bicarbonate	Raney Nickel or 5% Pd/C
Solvent	Methanol/Water	Methanol
Reaction Time	24-48 hours	4-8 hours
pH	Basic (controlled)	Neutral

Visualizations

Synthetic Pathway Diagram

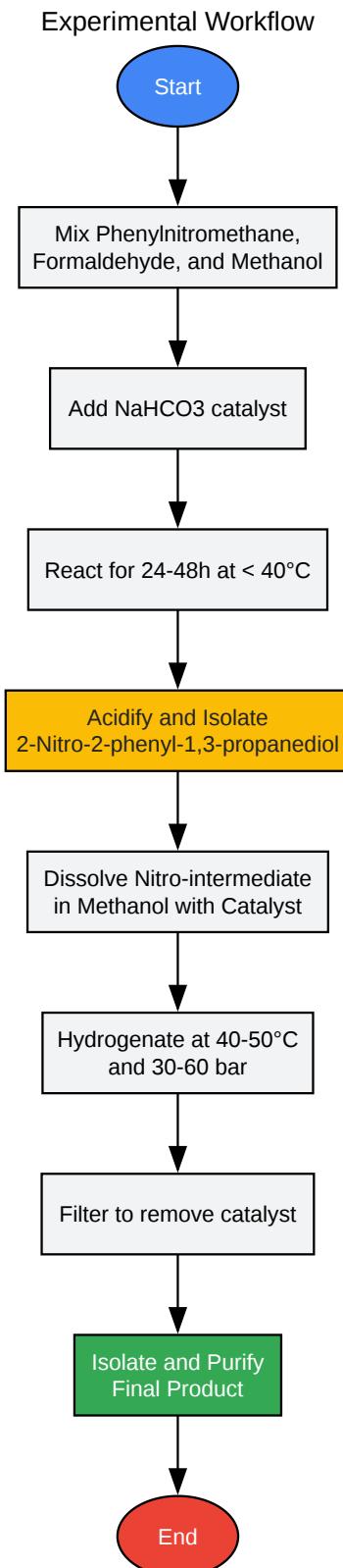
Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol



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Caption: Synthetic pathway for the amino-analogue of α,α,α -Tris(hydroxymethyl)toluene.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of the amino-triol analogue.

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References

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